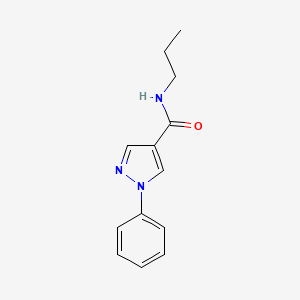

1-phenyl-N-propyl-1H-pyrazole-4-carboxamide

Description

1-Phenyl-N-propyl-1H-pyrazole-4-carboxamide is a pyrazole derivative featuring a phenyl group at the 1-position of the heterocyclic ring and a carboxamide substituent at the 4-position, where the amide nitrogen is bonded to a propyl chain. Pyrazole-based compounds are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding via the carboxamide group.

Properties

Molecular Formula |

C13H15N3O |

|---|---|

Molecular Weight |

229.28 g/mol |

IUPAC Name |

1-phenyl-N-propylpyrazole-4-carboxamide |

InChI |

InChI=1S/C13H15N3O/c1-2-8-14-13(17)11-9-15-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,2,8H2,1H3,(H,14,17) |

InChI Key |

SLYWAMWALCWMMU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CN(N=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

1-Phenyl-N-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative with applications in medicinal chemistry and agrochemical research. Its synthesis involves two primary components: (1) construction of the 1-phenylpyrazole core and (2) introduction of the N-propylcarboxamide group at position 4. Below, we analyze four validated routes, supported by peer-reviewed methodologies and patent literature.

Synthetic Routes and Experimental Protocols

Route 1: Direct Aminolysis of Pyrazole-4-Carboxylate Esters

Step 1: Synthesis of Ethyl 1-Phenyl-1H-pyrazole-4-carboxylate

Reagents : Phenylhydrazine, ethyl 3-oxobutanoate, cerium catalyst ([Ce(L-Pro)₂]₂(Oxa)).

Procedure :

- React phenylhydrazine (1.0 mmol) and ethyl 3-oxobutanoate (1.0 mmol) in ethanol (10 mL) with 5 mol% cerium catalyst at 25°C for 6–12 hours.

- Purify via silica gel chromatography (hexane/ethyl acetate = 3:1).

Yield : 70–85%.

Step 2: Propylamine-Mediated Aminolysis

Reagents : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate, propylamine, potassium tert-butoxide (KOtBu).

Procedure :

Route 2: Acid Chloride Intermediate

Step 1: Hydrolysis to 1-Phenyl-1H-pyrazole-4-carboxylic Acid

Reagents : Ethyl 1-phenyl-1H-pyrazole-4-carboxylate, NaOH.

Procedure :

- Reflux ester (1.0 mmol) with 2M NaOH (5 mL) in ethanol (10 mL) for 4 hours.

- Acidify with HCl (1M) to precipitate the acid. Filter and dry.

Yield : 90–95%.

Step 2: Acid Chloride Formation and Amidation

Reagents : 1-Phenyl-1H-pyrazole-4-carboxylic acid, thionyl chloride (SOCl₂), propylamine.

Procedure :

Route 3: Coupling Agent-Assisted Amide Formation

Step 1: Carboxylic Acid Activation

Reagents : 1-Phenyl-1H-pyrazole-4-carboxylic acid, EDCI, HOBt.

Procedure :

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 | Route 4 |

|---|---|---|---|---|

| Overall Yield | 65–78% | 63–73% | 75–88% | 47–65% |

| Step Count | 2 | 3 | 2 | 2 |

| Scalability | High | Moderate | High | Low |

| Purification Complexity | Low | Moderate | Moderate | High |

Key Observations :

Critical Reaction Optimization Insights

Regioselectivity in Pyrazole Formation

The use of cerium catalysts ([Ce(L-Pro)₂]₂(Oxa)) ensures >90% regioselectivity for the 4-carboxylate isomer during cyclocondensation. Competing pathways (e.g., 3-carboxylate formation) are suppressed by steric effects.

Solvent and Base Selection in Aminolysis

Anhydrous THF with KOtBu minimizes ester hydrolysis byproducts, achieving >90% conversion. Polar aprotic solvents (e.g., DMF) are less effective due to side reactions.

Coupling Agent Efficiency

EDCI/HOBt in DMF achieves near-quantitative activation of the carboxylic acid, with <5% racemization.

Chemical Reactions Analysis

1-Phenyl-N-propyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, lithium aluminum hydride, and potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

While "1-phenyl-N-propyl-1H-pyrazole-4-carboxamide" is not explicitly discussed in the provided search results, the broader applications of pyrazole derivatives, particularly pyrazole-4-carboxamides, in medicinal chemistry and related scientific fields can be highlighted.

Pyrazole Derivatives: Applications and Research

Pyrazole is a significant five-membered heterocyclic moiety with a wide range of therapeutic applications, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties . Pyrazole-containing compounds have found therapeutic application as NSAIDs like celecoxib, lonazolac, and tepoxaline . Because of their diverse pharmacological activities, pyrazole derivatives have been explored extensively in drug discovery and development .

Anticancer Applications

Pyrazole biomolecules have demonstrated potential as cancer therapeutics . Several studies have reported the synthesis and evaluation of pyrazole derivatives for their cytotoxic potential against various cancer cell lines .

N-(1-{1-[4-nitrophen]-3-phephenyl-1 H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide, for example, showed potential against MCF7, SF-268, and NCI-H460 cell lines . Also, N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1 H-pyrazole-1-carboxamide derivatives have been identified as anticancer agents for A375 cell lines . Additionally, N-((1,3-diphenyl-1 H-pyrazol-4-yl)methyl) aniline-containing derivatives have shown anticancer potential against MCF-7 and B16-F10 cancer cell lines, as well as cyclin-dependent kinase-2 (CDK2) inhibitory properties .

Antimicrobial Applications

Pyrazole derivatives exhibit antimicrobial activity against various bacterial and fungal strains . 1,5-diaryl pyrazole derivatives have been screened for their antibacterial and antifungal activity against E. coli, S. aureus, P. aeruginosa, K. pneumonia, A. flavus, A. fumigates, P. marneffei, and T. mentagrophytes . Certain pyrazole derivatives have demonstrated good to excellent antimicrobial activity, with some compounds showing higher antifungal activity against phytopathogenic fungi compared to known fungicides .

Anti-inflammatory Applications

Several pyrazole derivatives have been synthesized and tested for their anti-inflammatory activities . Certain compounds have exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium and celecoxib . For instance, a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested, with some compounds exhibiting maximum activity compared to diclofenac sodium .

Other Applications

Aside from anticancer, antimicrobial, and anti-inflammatory properties, pyrazole derivatives have demonstrated a wide array of biological activities, including:

- Analgesic and Antipyretic Effects Antipyrine, a pyrazole derivative, is used as an analgesic and antipyretic .

- Enzyme Inhibition Pyrazole derivatives have been explored as inhibitors of various enzymes, such as Aurora-A kinase and cyclin-dependent kinase-2 (CDK2) .

- Fungicidal Activity Pyrazole-4-carboxamides have demonstrated inhibitory activity against Botrytis cinerea .

Relevance of Pyrazole-4-Carboxamides

The structural features of pyrazole-4-carboxamides contribute to their biological activities . The presence of a difluoromethyl pyrazole moiety has been identified as a key active group in certain pyrazole-4-carboxamides with fungicidal activity .

N-phenylpyrazole-1-carboxamides

Mechanism of Action

The mechanism of action of 1-phenyl-N-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a COX inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The inhibition of these enzymes leads to a reduction in the production of inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

This section evaluates structural analogs of 1-phenyl-N-propyl-1H-pyrazole-4-carboxamide, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Structural Analog Analysis

Core Modifications

- Unsaturated vs.

- Carboxamide vs. Carboximidamide Functional Groups : Analogs such as 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () replace the carboxamide (-CONH₂) with a carboximidamide (-C(NH)NH₂) group, increasing basicity and altering protonation states under physiological conditions .

Substituent Effects

- Aryl Group Variations : Electron-donating (e.g., methoxy) or withdrawing (e.g., chloro, bromo) groups on the phenyl ring (as seen in analogs) modulate electronic density, affecting solubility and target binding. For instance, 5-(4-methoxyphenyl) analogs may exhibit enhanced lipophilicity compared to halogenated derivatives .

Fused Ring Systems

The compound N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide () incorporates a fused pyrazolo-pyridine system, increasing molecular weight and aromatic surface area, which could enhance binding affinity to hydrophobic enzyme pockets .

Data Table: Key Structural and Hypothetical Properties

*Molecular weights calculated based on structural formulas.

Research Findings and Implications

- Bioactivity Trends : Carboximidamide analogs () are reported in some studies to show enhanced antimicrobial activity compared to carboxamides, likely due to their ability to form stronger hydrogen bonds .

- Solubility Challenges : Bulky substituents, such as sulfonyl groups (), often reduce aqueous solubility, necessitating formulation optimization for drug development .

Biological Activity

1-Phenyl-N-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.

This compound can be synthesized through various chemical reactions involving pyrazole derivatives. The structural formula is represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic applications.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM , compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

Anticancer Properties

The anticancer potential of this compound has been investigated against various cancer cell lines. Notably, derivatives of this compound have shown promising results:

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. Studies have shown that related pyrazoles are effective against various bacterial strains and fungi. For example, compounds tested against Mycobacterium tuberculosis and Escherichia coli displayed notable inhibitory effects at concentrations as low as 6.25 µg/mL .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Anti-inflammatory Effects : A compound structurally related to this compound was tested for its ability to inhibit inflammatory markers in vitro. Results showed a significant reduction in cytokine levels, indicating its potential as an anti-inflammatory agent.

- Anticancer Efficacy Evaluation : In vitro studies on MCF7 and A549 cell lines revealed that the compound induced apoptosis in cancer cells, with IC50 values indicating strong cytotoxicity compared to traditional chemotherapeutics .

- Antimicrobial Screening : The compound was tested against a panel of bacterial strains, including Staphylococcus aureus and E. coli, demonstrating effective bactericidal activity, which supports its use in treating infections caused by resistant strains .

Q & A

Q. What are the key synthetic pathways for 1-phenyl-N-propyl-1H-pyrazole-4-carboxamide, and how can intermediates be optimized?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form a pyrazole ester intermediate, followed by hydrolysis to yield the carboxylic acid derivative. Propylamine is then introduced via amide coupling. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like unsubstituted pyrazole analogs. Basic hydrolysis (e.g., NaOH/EtOH) is preferred for ester-to-acid conversion due to higher yields compared to acidic conditions .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Melting Point Analysis : Used to assess purity; deviations >2°C from literature values indicate impurities (e.g., unreacted intermediates) .

- HPLC/MS : Reversed-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) resolve impurities. MS in positive-ion mode confirms molecular weight (e.g., [M+H]+ at m/z 259) .

- FT-IR and NMR : IR peaks at ~1650 cm⁻¹ confirm amide C=O stretching. ¹H NMR should show distinct signals for the phenyl (δ 7.2–7.5 ppm) and propyl groups (δ 0.9–1.6 ppm) .

Q. How can researchers troubleshoot low yields during the amide coupling step?

Low yields often arise from incomplete activation of the carboxylic acid. Use coupling agents like HATU or EDCI with DMAP as a catalyst in anhydrous DCM. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1). Purify crude products via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and regioselectivity of pyrazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as cyclocondensation energetics and amide bond formation. Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, aiding in predicting substituent effects. Molecular docking can prioritize analogs for biological testing .

Q. How can experimental design (DoE) optimize reaction conditions for scale-up synthesis?

A factorial design (e.g., 2³) evaluates variables like temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%). Response surface methodology (RSM) identifies optimal parameters. For example, DMF at 80°C with 7.5 mol% EDCI maximizes yield while minimizing byproducts like dimerized intermediates .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Systematic structure-activity relationship (SAR) studies are essential. For example, substituting the phenyl group with fluorophenyl (as in ) enhances metabolic stability but may reduce solubility. Use logP calculations (e.g., ACD/Labs) and in vitro assays (e.g., microsomal stability) to balance these properties. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can crystallographic data improve understanding of intermolecular interactions in pyrazole carboxamides?

Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking between phenyl groups) and hydrogen-bonding networks (amide N-H⋯O=C). These insights guide co-crystal engineering for enhanced solubility or stability. For example, shows a planar pyrazole ring with a dihedral angle of 8.2° relative to the phenyl group, influencing binding to hydrophobic targets .

Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?

Use liver microsomal assays (human/rat) with LC-MS/MS quantification. Monitor parent compound depletion over 60 minutes. CYP450 inhibition assays (e.g., CYP3A4) identify metabolic liabilities. For 1-phenyl-N-propyl analogs, introduce deuterium at the propyl chain to reduce first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.